molecular formula C13H8ClNOS B2576205 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol CAS No. 749906-91-0

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol

Cat. No.: B2576205
CAS No.: 749906-91-0
M. Wt: 261.72
InChI Key: WDSGSVSKGWEOSG-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol is a chemical compound that features a benzothiazole ring fused to a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol typically involves the condensation of 2-aminobenzenethiol with 2-chlorophenol under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid (PTSA) in a one-pot [4 + 1] synthetic strategy . The reaction proceeds through a cascade coupling mechanism, forming the benzothiazole ring and attaching it to the chlorophenol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing byproducts and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminobenzothiazoles.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    2-Chlorobenzothiazole: Similar structure but lacks the phenol group.

    4-(1,3-Benzothiazol-2-yl)phenol: Similar but without the chlorine atom.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-2-chlorophenol is unique due to the presence of both the benzothiazole ring and the chlorophenol moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSGSVSKGWEOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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